N-(4-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide
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Overview
Description
N-(4-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to a pyrrolidine ring via an ether linkage. The sulfonyl group and acetamide moiety add to its chemical diversity, making it a versatile molecule for research and industrial applications.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization .
Mode of Action
The pyrrolidine ring and its derivatives are known to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
The pyrrolidine ring is known to influence biological activity . The structure–activity relationship (SAR) of the studied compounds is also described, indicating that the compound may have an impact on various biochemical pathways .
Result of Action
The compound’s structure, particularly the pyrrolidine ring, is known to influence its biological activity .
Action Environment
The structure of the compound, particularly the pyrrolidine ring, is known to influence its biological activity, which could potentially be affected by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the formation of the pyridine ring with a trifluoromethyl group, followed by the introduction of the pyrrolidine ring through a nucleophilic substitution reaction. The sulfonyl group is then added via sulfonation, and the final step involves the acylation of the phenyl ring to introduce the acetamide group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(4-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials, agrochemicals, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
N-(4-(trifluoromethyl)phenyl)-N′-(6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}pyridin-3-yl)urea: Similar structure with trifluoromethyl and pyridine groups.
2-(Pyridin-2-yl) Pyrimidine Derivatives: Compounds with pyridine and pyrimidine rings, used in various applications.
Uniqueness
N-(4-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide stands out due to its combination of functional groups, which provide a unique set of chemical and biological properties
Properties
IUPAC Name |
N-[4-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O4S/c1-12(25)23-14-2-4-16(5-3-14)29(26,27)24-9-7-15(11-24)28-17-10-13(6-8-22-17)18(19,20)21/h2-6,8,10,15H,7,9,11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZAXXQITPSFRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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